4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a five-membered lactam ring with a hydroxyl group at position 2. Key structural features include:
- 4-(Allyloxy)-3-methylbenzoyl group at position 4, providing electron-donating and hydrophobic properties.
- 1-[3-(4-morpholinyl)propyl] chain, a hydrophilic morpholine moiety that enhances solubility and bioavailability .
The compound’s design aligns with structure-activity relationship (SAR) principles targeting kinase inhibition or antimicrobial activity, though specific biological data are unavailable in the provided evidence.
Properties
Molecular Formula |
C30H36N2O7 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H36N2O7/c1-5-15-39-23-9-8-22(18-20(23)2)28(33)26-27(21-7-10-24(36-3)25(19-21)37-4)32(30(35)29(26)34)12-6-11-31-13-16-38-17-14-31/h5,7-10,18-19,27,33H,1,6,11-17H2,2-4H3/b28-26+ |
InChI Key |
YCMNTQSCRVPOGI-BYCLXTJYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)/O)OCC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)O)OCC=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves several stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyloxy and morpholinyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Addition: The double bonds in the allyloxy group can undergo addition reactions with halogens or hydrogen.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and morpholinyl groups can form hydrogen bonds with biological molecules, affecting their function. The allyloxy and dimethoxyphenyl groups can interact with hydrophobic regions of proteins, altering their conformation and activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The 3-hydroxy-pyrrol-2-one scaffold is conserved across analogs, but substitutions at positions 1, 4, and 5 modulate properties:
Substituent Effects on Physicochemical Properties
Position 1 (N-substituent):
- Position 4 (Aroyl group): 4-(Allyloxy)-3-methylbenzoyl (Target): Allyloxy groups introduce moderate hydrophobicity, while methyl enhances steric hindrance.
- Position 5 (Aryl group): 3,4-Dimethoxyphenyl (Target): Methoxy groups enhance hydrogen-bond donor/acceptor capacity, favoring interactions with polar enzyme pockets. Trifluoromethyl/chloro (Compounds 25, 30): Electron-withdrawing groups may improve metabolic stability but reduce solubility .
Structure-Activity Relationship (SAR) Trends
While biological data are absent, SAR trends from analogs suggest:
Morpholinylpropyl at position 1 may improve pharmacokinetics (e.g., absorption, half-life) compared to hydroxypropyl or allyl groups .
3,4-Dimethoxyphenyl at position 5 could enhance binding affinity in kinase targets compared to mono-substituted aryl groups (e.g., 4-methoxyphenyl in ) .
Biological Activity
The compound 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes several functional groups that contribute to its biological activity:
- Molecular Formula : C27H31N2O4
- Molecular Weight : 463.56 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to influence various biochemical pathways by binding to enzymes or receptors, thereby altering their activity. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells by affecting the cell cycle.
- Receptor Modulation : The presence of morpholine and allyloxy groups may enhance its affinity for certain receptors, influencing cellular signaling pathways.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in HepG2 cells | |
| Cytostatic | Inhibits growth in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of farnesyltransferase |
Case Studies and Research Findings
-
Antitumor Activity
- A study demonstrated that the compound exhibits significant antitumor activity against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The mechanism involved cell cycle arrest at the S phase and induction of apoptosis through mitochondrial pathways.
-
Enzyme Interaction
- Research indicated that the compound could bind to farnesyltransferase, an enzyme crucial for tumor growth. Docking studies showed a favorable binding conformation similar to known inhibitors, suggesting potential as a therapeutic agent for cancer treatment.
- Toxicity Profile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
